REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[C:11]1[CH:12]=[N:13][CH:14]=[CH:15][C:16]=1[CH3:17]>CCOC(C)=O.[Pd]>[Cl:1][C:2]1[CH:7]=[C:6]([CH:5]=[CH:4][C:3]=1[C:11]1[CH:12]=[N:13][CH:14]=[CH:15][C:16]=1[CH3:17])[NH2:8]
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Name
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|
Quantity
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0.136 g
|
Type
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reactant
|
Smiles
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ClC1=C(C=CC(=C1)[N+](=O)[O-])C=1C=NC=CC1C
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Name
|
|
Quantity
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2.73 mL
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Type
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solvent
|
Smiles
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CCOC(=O)C
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Name
|
|
Quantity
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0.058 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The reaction mixture was filtered through CELITE®
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Type
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WASH
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Details
|
the filter cake was washed with CH2Cl2
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
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Type
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DISSOLUTION
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Details
|
the crude material re-dissolved in a minimal amount of CH2Cl2
|
Type
|
CUSTOM
|
Details
|
chromatographed
|
Type
|
CUSTOM
|
Details
|
Purification of the crude material by silica gel chromatography
|
Type
|
CUSTOM
|
Details
|
an ISCO machine (40 g column, 1-20% MeOH in CH2Cl2 over 25 min)
|
Duration
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25 min
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(N)C=CC1C=1C=NC=CC1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.485 mmol | |
AMOUNT: MASS | 0.106 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |